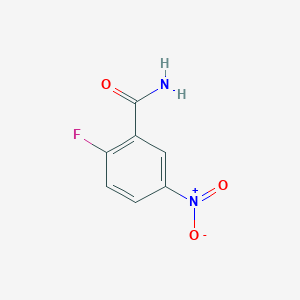

2-Fluoro-5-nitrobenzamide

Description

Contextualization within Fluorinated Aromatic Chemistry

The introduction of fluorine into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine, as the most electronegative element, significantly influences the electron distribution within a molecule. tandfonline.com This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.comencyclopedia.pub These characteristics are highly desirable in the development of pharmaceuticals and agrochemicals. numberanalytics.comomicsonline.org The history of fluorinated aromatics dates back to the early 20th century, and advancements in organofluorine chemistry have since enabled their efficient synthesis. numberanalytics.com

Significance of Substituted Benzamides in Organic Synthesis and Medicinal Chemistry Building Blocks

Substituted benzamides are a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group. The amide bond is a fundamental functional group in chemistry and is prevalent in many natural products and synthetic compounds. nih.gov Benzamide (B126) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netmdpi.com

In organic synthesis, benzamides serve as versatile precursors for the creation of other functional groups and complex molecular architectures. researchgate.net They are considered valuable building blocks due to their stability and the relative ease with which they can be synthesized and modified. mdpi.com The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of the molecule's properties, a key strategy in drug discovery and development. acs.org

Overview of Research Trajectories for 2-Fluoro-5-nitrobenzamide and Related Nitro-Fluoro-Benzene Scaffolds

Research involving this compound and similar nitro-fluoro-benzene scaffolds is primarily directed towards their use as intermediates in the synthesis of more complex and biologically active molecules. The presence of both a fluorine atom and a nitro group on the aromatic ring creates a versatile platform for a variety of chemical transformations.

The nitro group can be readily reduced to an amino group, which can then participate in a wide range of reactions to build larger molecular structures. The fluorine atom, particularly when positioned ortho or para to the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide variety of functional groups, further expanding the synthetic utility of these scaffolds. sigmaaldrich.comchemicalbook.com

For instance, the related compound, 2-fluoro-5-nitrobenzoic acid, is utilized in the synthesis of fluorescent probes, polycyclic heterocycles, and peptidomimetics. ossila.com It serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com Similarly, research on 2-chloro-4-fluoro-5-nitrobenzoic acid highlights its importance as an intermediate in the synthesis of agrochemicals. google.com These examples underscore the potential research applications for this compound in creating novel compounds with desired functionalities.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 136146-82-2 | C7H5FN2O3 | 184.12 |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C7H4FNO4 | 185.11 |

| 5-Fluoro-2-nitrobenzamide (B1342311) | 77206-97-4 | C7H5FN2O3 | 184.12 |

| 2-chloro-4-fluoro-5-nitrobenzamide | 862875-20-5 | C7H4ClFN2O3 | 218.57 |

| Methyl 2-fluoro-5-nitrobenzoate | 2965-22-2 | C8H6FNO4 | 199.14 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLXOOSCSREJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Nitrobenzamide

Direct Amidation Routes

Direct amidation routes commence with 2-fluoro-5-nitrobenzoic acid, a readily available starting material. This process involves the conversion of the carboxylic acid group into an amide.

The transformation of 2-fluoro-5-nitrobenzoic acid into its corresponding amide is a cornerstone of its synthetic chemistry.

To facilitate the amidation, the carboxylic acid is typically activated to a more reactive species. A common and effective strategy is the conversion of 2-fluoro-5-nitrobenzoic acid to 2-fluoro-5-nitrobenzoyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is generally performed under reflux conditions to drive the reaction to completion. The resulting acyl chloride is a highly reactive intermediate, primed for reaction with a suitable nitrogen nucleophile.

| Starting Material | Reagent | Product |

| 2-Fluoro-5-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Fluoro-5-nitrobenzoyl chloride |

Once the activated acyl chloride is formed, it can readily undergo amidation. The reaction with ammonia (B1221849) is a direct route to the primary amide, 2-fluoro-5-nitrobenzamide. Alternatively, primary or secondary amines can be employed to generate N-substituted 2-fluoro-5-nitrobenzamides. For instance, the reaction of 2-chloro-4-fluoro-5-nitrobenzoyl chloride with 4-(trifluoromethoxy)aniline (B150132) in the presence of caesium carbonate in N,N-dimethyl-formamide yields N-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzoic acid amide. lookchem.com

Beyond the acyl chloride route, other coupling agents can be utilized to directly form the amide bond from the carboxylic acid. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for this transformation. For example, the synthesis of 5-fluoro-2-nitrobenzamide (B1342311) from 5-fluoro-2-nitrobenzoic acid has been achieved in high yield using BOP in the presence of ammonia and diisopropylethylamine in a mixture of dichloromethane (B109758) and 1,4-dioxane. chemicalbook.com

Amidation of 2-Fluoro-5-nitrobenzoic Acid

Preparation via Precursor Functionalization and Transformation

An alternative synthetic strategy involves the modification of a pre-functionalized benzamide (B126). This approach can be advantageous when the desired substitution pattern is more easily achieved by introducing the nitro group at a later stage.

This method begins with a fluoro-substituted benzamide, such as 2-fluorobenzamide. The key step is the regioselective introduction of a nitro group onto the aromatic ring. This is typically accomplished through electrophilic aromatic substitution using a nitrating agent. A common nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid, which is carefully added at low temperatures to control the reaction and minimize the formation of byproducts. For instance, the nitration of 2-fluorobenzoic acid is a known method to introduce a nitro group at the fifth position. This principle can be extended to the corresponding benzamide. The synthesis of 5-fluoro-2-nitrobenzamide, a constitutional isomer of the target compound, is achieved by treating 5-fluorobenzamide with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. smolecule.com

| Starting Material | Reagents | Product |

| 2-Fluorobenzamide | Concentrated Nitric Acid, Concentrated Sulfuric Acid | This compound |

Multi-Step Synthesis Strategies for this compound

Complex organic molecules like this compound are often constructed through multi-step sequences that allow for the controlled and regioselective installation of functional groups. These strategies frequently rely on well-established reaction mechanisms, such as Nucleophilic Aromatic Substitution (SNAr), to build the necessary precursors.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for modifying aromatic rings that are activated by electron-withdrawing groups. In the context of this compound synthesis, the precursor 2-fluoro-5-nitrobenzoic acid is an ideal substrate for SNAr. masterorganicchemistry.com The strong electron-withdrawing effect of the nitro group, positioned para to the fluorine atom, significantly activates the fluorine for displacement by a wide range of nucleophiles.

This reactivity is widely exploited to synthesize derivatives and more complex precursors. sigmaaldrich.com For example, the fluorine atom can be substituted by nucleophiles such as the hydroxyl group of 2-aminophenols to create dibenz[b,f]oxazepin-11(10H)-ones. sigmaaldrich.com The reaction is typically performed in polar aprotic solvents. This SNAr reactivity allows for the strategic attachment of various molecular fragments to the 2-fluoro-5-nitrobenzoyl core, making it a versatile building block in synthetic chemistry.

The precise placement of substituents on the benzene (B151609) ring is crucial for the identity and properties of the final compound. The synthesis of this compound requires methods that selectively introduce the fluoro, nitro, and carboxamide groups at positions 2, 5, and 1, respectively.

One common strategy involves the nitration of a pre-existing fluorinated benzoic acid. For instance, related syntheses have shown that a 2-fluorobenzoic acid derivative can be nitrated using a mixture of concentrated nitric and sulfuric acids under controlled, low-temperature conditions to achieve regioselectivity. The directing effects of the existing substituents guide the incoming nitro group to the desired position. Similarly, a patent describes the synthesis of the related 2-chloro-4-fluoro-5-nitrobenzoic acid, where a key step is the mixed-acid nitration of a 2-chloro-4-fluorotoluene (B151448) precursor, demonstrating the industrial applicability of regioselective nitration. google.com The subsequent conversion of the acid to the amide, for example by reaction with ammonia and a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), completes the synthesis. chemicalbook.com

Advanced Synthetic Techniques Applicable to this compound

Modern drug discovery and materials science demand high-throughput methods for synthesizing and screening large numbers of compounds. Advanced techniques like solid-phase organic synthesis (SPOS) and diversity-oriented synthesis (DOS) are well-suited for this purpose and have been applied to the synthesis of analogues based on the this compound scaffold.

Solid-phase organic synthesis (SPOS) simplifies the purification process by anchoring a starting material to an insoluble polymer resin. d-nb.info Reagents and by-products are then washed away after each reaction step. The 2-fluoro-5-nitrobenzoyl scaffold is particularly amenable to this technique.

2-Fluoro-5-nitrobenzoic acid can be immobilized on a solid support, such as a Rink resin. sigmaaldrich.comacs.org Once anchored, the high reactivity of the fluorine atom toward SNAr is exploited. sigmaaldrich.com This has been used to synthesize libraries of complex heterocyclic compounds. For example, reaction with various immobilized 2-aminophenols or polysubstituted phenols allows for the creation of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines, respectively. sigmaaldrich.com This approach streamlines the synthesis of diverse molecular libraries that are important in drug discovery. acs.org

Table 2: Application of 2-Fluoro-5-nitrobenzoic Acid in SPOS

| Starting Material | Reaction Type | Nucleophile | Product Scaffold |

|---|---|---|---|

| Resin-bound 2-fluoro-5-nitrobenzoic acid | SNAr | 2-Aminophenols | Dibenz[b,f]oxazepin-11(10H)-ones |

This table illustrates the use of solid-phase synthesis starting from 2-fluoro-5-nitrobenzoic acid to generate different heterocyclic structures as reported in the literature. sigmaaldrich.com

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently produce collections of structurally diverse small molecules from simple starting materials. scispace.comcam.ac.uk The goal is to explore chemical space broadly to identify new biologically active compounds. The 2-fluoro-5-nitrobenzoyl scaffold serves as an excellent starting point for DOS due to its multiple reactive sites. acs.orgnih.gov

In one notable example, tert-butyl 2-fluoro-5-nitrobenzoate was used in the DOS of macrocyclic analogues to develop novel antimalarial agents. acs.org The synthesis involved an intermolecular SNAr reaction between the nitrobenzoate and alcohol-containing building blocks, followed by further transformations to yield macrocycles of varying ring sizes. acs.org This modular approach allows for the systematic variation of the molecular framework, which is a key principle of DOS. scispace.com By starting with a common precursor and applying different reaction pathways, a wide array of structurally distinct analogues can be generated and screened for biological activity. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Nitrobenzamide

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations. Its presence is key to the chemical behavior of 2-fluoro-5-nitrobenzamide.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org For this compound, this conversion yields the versatile intermediate 2-fluoro-5-aminobenzamide. The reaction's success hinges on chemoselectivity, employing reagents that selectively reduce the nitro group without affecting the carboxamide or the carbon-fluorine bond. researchgate.net A variety of methods are available for this purpose, each with specific advantages regarding mildness of conditions and functional group tolerance. organic-chemistry.org

Commonly employed methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.com Raney nickel is particularly useful for substrates containing halogens where dehalogenation is a concern. wikipedia.org

Metal-Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid) provides a classic and effective method for nitro group reduction. masterorganicchemistry.com These reactions are generally robust and tolerate many other functional groups.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate, often in the presence of a catalyst, can achieve selective reduction of nitro groups on aromatic systems that also contain amide functionalities. researchgate.net

Other Reagents: Other systems, such as sodium hydrosulfite or tin(II) chloride, are also effective for this transformation under specific conditions. wikipedia.org

The choice of reagent is critical to ensure the integrity of the fluorine and amide groups present in the target molecule.

| Reagent/System | Typical Conditions | Key Characteristics |

|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but may cause dehalogenation. |

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Often preferred for halogenated compounds to avoid dehalogenation. |

| Fe/HCl or Fe/CH₃COOH | Aqueous acid, heat | Inexpensive, reliable, and widely used industrially. |

| Zn/HCl or Zn/CH₃COOH | Aqueous acid | Mild method suitable for the presence of other reducible groups. |

| SnCl₂·2H₂O | Solvent (e.g., EtOH, EtOAc), often with acid | Mild conditions, good for sensitive substrates. |

| Hydrazine Hydrate (N₂H₄·H₂O) | Catalyst (e.g., Fe, Pd), solvent (e.g., EtOH) | Effective for transfer hydrogenation, selective for nitro groups in the presence of amides. researchgate.net |

Following the reduction of the nitro group to 2-fluoro-5-aminobenzamide, the resulting primary aromatic amine can be converted into a highly useful diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting 2-fluoro-5-carbamoylbenzenediazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), enabling a wide range of subsequent reactions:

Azo Coupling: Diazonium salts are electrophiles that can attack activated aromatic rings (such as phenols, anilines, and their derivatives) in electrophilic aromatic substitution reactions. This forms brightly colored azo compounds, which are widely used as dyes. The coupling reaction with a generic activated aromatic compound 'Ar-H' would yield a substituted azobenzene.

Sandmeyer-Type Reactions: The diazonium group can be replaced by various nucleophiles, often using copper(I) salts as catalysts. This allows for the introduction of groups such as -Cl, -Br, -CN, and -OH.

Schiemann Reaction: While this compound already contains a fluorine atom, the Schiemann reaction provides a method to introduce fluorine by thermally decomposing the corresponding diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

These potential transformations highlight the synthetic utility of the amine derived from this compound.

Reactivity of the Fluorine Atom

The fluorine atom on the aromatic ring is activated towards nucleophilic attack due to the electronic influence of the other substituents.

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). This compound is highly susceptible to this type of reaction. The strong electron-withdrawing effects of the para-nitro group and the ortho-carboxamide group make the carbon atom attached to the fluorine highly electrophilic and prime for attack by nucleophiles.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

A wide variety of nucleophiles can displace the fluorine atom in this manner. Research on the related compound, 2-fluoro-5-nitrobenzaldehyde (B1301997), shows it undergoes cyclocondensation with amidines, which involves an initial SNAr step where the amidine nitrogen acts as the nucleophile. researchgate.net

| Nucleophile | Resulting Functional Group | Example Product from this compound |

|---|---|---|

| Hydroxide (B78521) ion (OH⁻) | Phenol | 2-Hydroxy-5-nitrobenzamide |

| Alkoxide ion (RO⁻) | Ether | 2-Alkoxy-5-nitrobenzamide |

| Ammonia (B1221849) (NH₃) | Amine | 2-Amino-5-nitrobenzamide |

| Primary/Secondary Amine (RNH₂/R₂NH) | Substituted Amine | 2-(Alkylamino)-5-nitrobenzamide |

| Thiolate ion (RS⁻) | Thioether | 2-(Alkylthio)-5-nitrobenzamide |

| Azide ion (N₃⁻) | Azide | 2-Azido-5-nitrobenzamide |

The rate and feasibility of the SNAr reaction are profoundly influenced by the electronic properties of both the substituents on the ring and the leaving group.

Activation by Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial for activating the ring to nucleophilic attack. In this compound, the nitro group is in the para position. This positioning is optimal because it allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the oxygen atoms of the nitro group via resonance, providing significant stabilization to this key intermediate. The ortho-carboxamide group also contributes to this activation through its inductive and resonance effects.

The "Element Effect" of Fluorine: In SNAr reactions, the typical halide reactivity order seen in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted, with fluorine being the best leaving group (F > Cl > Br > I). This is known as the "element effect." The reason lies in the two-step mechanism. The first step, the nucleophilic attack, is typically the rate-determining step. Fluorine is the most electronegative halogen, and its powerful inductive effect makes the carbon atom it is attached to highly electron-deficient (electrophilic). This strongly accelerates the initial attack by the nucleophile, overcoming the high strength of the C-F bond, which is broken in the fast, second step of the reaction.

Transformations of the Carboxamide Functionality

The primary carboxamide group (-CONH₂) is a robust functional group, but it can undergo several important chemical transformations under specific conditions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid. This reaction is typically achieved by heating under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions. Basic hydrolysis first yields the carboxylate salt, which then requires acidification to produce the final carboxylic acid. google.com

Dehydration to Nitrile: The carboxamide can be dehydrated to form 2-fluoro-5-nitrobenzonitrile. This transformation requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. google.com The resulting nitrile group is a valuable synthetic handle for further reactions.

Hofmann Rearrangement: Primary amides can undergo the Hofmann rearrangement when treated with bromine (Br₂) or chlorine (Cl₂) in a strong aqueous base like sodium hydroxide. wikipedia.org This reaction converts the amide into a primary amine with one less carbon atom. masterorganicchemistry.com Applying this to this compound would theoretically yield 2-fluoro-5-nitroaniline (B1294389). The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine, releasing carbon dioxide. wikipedia.orgyoutube.com

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺, heat OR 1. NaOH, heat; 2. H₃O⁺ | 2-Fluoro-5-nitrobenzoic acid |

| Dehydration | P₂O₅, SOCl₂, or similar dehydrating agents | 2-Fluoro-5-nitrobenzonitrile |

| Hofmann Rearrangement | Br₂/NaOH, H₂O | 2-Fluoro-5-nitroaniline |

Hydrolysis of the Amide Bond

The amide bond, while generally stable, can be cleaved under both acidic and basic conditions. The rate and mechanism of this hydrolysis are significantly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of both a fluorine atom at the ortho position and a nitro group at the para position to the amide functionality has a pronounced effect on the reactivity of the amide bond.

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an ammonium (B1175870) species. libretexts.org Research on the hydrolysis of substituted benzamides has shown that electron-withdrawing groups can accelerate the rate of this reaction in concentrated acid solutions. researchgate.net For instance, p-nitrobenzamide hydrolyzes significantly faster than benzamide (B126) itself under strong acidic conditions. researchgate.net This is attributed to the stabilization of the transition state by the electron-withdrawing substituent. Therefore, it is expected that this compound would undergo acid-catalyzed hydrolysis at a relatively faster rate compared to unsubstituted benzamide due to the combined electron-withdrawing effects of the fluoro and nitro groups.

In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion (or a related nitrogen-containing leaving group), which is subsequently protonated to form ammonia or an amine, and the carboxylate salt of the corresponding carboxylic acid. libretexts.org The rate of alkaline hydrolysis is also influenced by substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. arkat-usa.org

Table 1: Expected Relative Hydrolysis Rates of Substituted Benzamides

| Compound | Substituents | Expected Relative Rate of Acidic Hydrolysis | Expected Relative Rate of Basic Hydrolysis |

| Benzamide | None | Base Rate | Base Rate |

| p-Nitrobenzamide | p-NO₂ | Faster | Faster |

| This compound | o-F, p-NO₂ | Significantly Faster | Significantly Faster |

This table is illustrative and based on established principles of substituent effects on amide hydrolysis.

Derivatization of the Amide Nitrogen

The nitrogen atom of the amide group in this compound, while less nucleophilic than that of an amine due to resonance delocalization of its lone pair into the carbonyl group, can still participate in various derivatization reactions. These reactions typically require activation of either the amide nitrogen or the reacting electrophile.

Common derivatization reactions at the amide nitrogen include N-alkylation and N-arylation. While direct N-alkylation of primary amides can be challenging due to the low nucleophilicity of the nitrogen and the potential for O-alkylation, it can be achieved under specific conditions, often involving a strong base to deprotonate the amide and generate a more nucleophilic amidate anion.

N-arylation of amides can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Although specific examples involving this compound are not prevalent in the literature, the general methodology has been successfully applied to a wide range of amides and aryl halides. Given the electron-deficient nature of the aromatic ring in this compound, reactions involving nucleophilic attack on the ring are also a possibility, though derivatization of the amide nitrogen would require a distinct set of reagents and conditions.

Exploration of Reaction Mechanisms

A deeper understanding of the chemical reactivity of this compound can be gained by examining the mechanistic pathways of its reactions. The electronic and steric environment of the molecule plays a crucial role in determining the favored reaction mechanism.

Mechanistic Pathways of Derivatization Reactions

The mechanisms of amide derivatization reactions are varied and depend on the specific transformation. For instance, in N-alkylation reactions that proceed via an amidate intermediate, the reaction is a nucleophilic substitution where the amidate anion acts as the nucleophile. The regioselectivity (N- vs. O-alkylation) is influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile.

In the context of N-arylation via Buchwald-Hartwig amination, the mechanism involves a catalytic cycle with a palladium complex. This cycle typically includes steps such as oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amide to the palladium center, deprotonation of the amide to form a palladium-amido complex, and reductive elimination to yield the N-arylated amide and regenerate the palladium(0) catalyst.

Role in Multi-Component Reactions (e.g., Ugi reaction where acid is a component)wikipedia.orgnih.gov

While this compound itself is not a typical starting material for the Ugi four-component condensation (U-4CC), its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid, is a well-documented component in this reaction. nih.gov The Ugi reaction is a powerful tool for the synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org

The generally accepted mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine. wikipedia.org The carboxylic acid then protonates the imine, forming an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form an O-acyl isoamide. The final step is an irreversible Mumm rearrangement, which involves an intramolecular acyl transfer from the oxygen to the nitrogen, yielding the stable α-aminoacyl amide product. wikipedia.org

Table 2: Components and Key Intermediates in the Ugi Reaction with 2-Fluoro-5-nitrobenzoic acid

| Reactant/Intermediate | Role in the Ugi Reaction |

| Aldehyde | Carbonyl component |

| Amine | Amine component |

| 2-Fluoro-5-nitrobenzoic acid | Acid component, provides the acyl group |

| Isocyanide | Isocyanide component |

| Imine | Intermediate formed from aldehyde and amine |

| Iminium ion | Activated intermediate |

| Nitrilium ion | Key intermediate formed after isocyanide addition |

| O-acyl isoamide | Intermediate before the final rearrangement |

| α-Aminoacyl amide | Final product |

The use of 2-fluoro-5-nitrobenzoic acid in the Ugi reaction highlights the importance of the electronic properties of the carboxylic acid component. The electron-withdrawing groups on the aromatic ring can influence the acidity of the carboxylic acid and potentially the rate of the reaction. The resulting Ugi products incorporate the 2-fluoro-5-nitrophenyl group, which can be a valuable scaffold for further chemical modifications, taking advantage of the reactivity of the fluoro and nitro substituents.

Derivatization and Analogue Synthesis Based on the 2 Fluoro 5 Nitrobenzamide Scaffold

Synthesis of Variously Substituted 2-Fluoro-5-nitrobenzamide Analogues

The synthesis of analogues of this compound primarily involves modifications of the amide functional group, typically through N-alkylation or N-arylation. These reactions expand the chemical space and allow for the introduction of various substituents to modulate the compound's properties.

A general and efficient method for preparing N-aryl amides involves the reductive amidation of nitroarenes with acyl chlorides. This approach can be applied to synthesize N-substituted analogues of this compound. The process typically begins with the reduction of a nitroarene, such as 2-fluoro-5-nitroaniline (B1294389), to its corresponding amine, which then reacts with an acyl chloride. A one-pot method using iron dust as the reductant in water provides a mild and selective route to a variety of N-aryl amides. While this method starts from the corresponding aniline, it represents a key strategy for accessing N-aryl analogues of the target benzamide (B126).

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized by first converting the parent benzoic acid to its acyl chloride using thionyl chloride. nih.gov This activated intermediate is then reacted with various primary or secondary amines (anilines, alkylamines, or heterocyclic amines) in a solvent like dimethylformamide (DMF) to yield the desired N-substituted benzamide analogues. nih.gov This two-step sequence—activation of the carboxylic acid followed by amidation—is a cornerstone for creating libraries of substituted benzamides.

Table 1: Synthesis of N-Substituted Nitrobenzamide Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl Chloride | Various anilines/amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov |

Construction of Heterocyclic Architectures

The strategic placement of reactive functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro and amide groups can participate in cyclization reactions, often after reduction or modification.

Polycyclic Heterocycles

The synthesis of complex polycyclic heteroaromatic compounds often relies on building block strategies where pre-functionalized rings are fused together. While direct synthesis of a named polycyclic system from this compound is not extensively documented, general methodologies for constructing such scaffolds can be adapted. One established approach involves the buildup of heterocyclic rings from precursors like chloronitrobenzene, followed by azidation and thermal cyclization to form fused systems such as 7-deazapurines. nih.gov This highlights the utility of halogenated nitroaromatics as foundational materials for creating intricate polycyclic structures. The reactivity of this compound aligns with the requirements for these types of multi-step heterocyclization sequences.

Benzothiophene Derivatives

The synthesis of benzothiophenes can be achieved from ortho-halogenated nitroaromatic compounds. A common strategy involves the reaction of a precursor like 2-chloro-5-nitrobenzaldehyde (B167295) with a sulfur-containing nucleophile, which initiates the construction of the thiophene (B33073) ring. For example, 5-nitro-1-benzothiophene-2-carboxylic acid can be synthesized and subsequently converted to its corresponding carbonyl chloride. chemicalbook.com This acyl chloride is a versatile intermediate for further derivatization. Given the similar reactivity of ortho-fluoro and ortho-chloro nitroarenes, 2-fluoro-5-nitrobenzaldehyde (B1301997) or its derivatives are suitable starting materials for analogous synthetic routes to 5-nitrobenzothiophene structures. The reaction typically proceeds via a nucleophilic substitution of the activated halogen by a sulfur reagent, followed by intramolecular cyclization.

Pyrroloquinoline and Quinoline (B57606) Derivatives

The Friedländer synthesis is a classic and powerful method for constructing quinoline rings, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. rsc.orgosi.lv A significant modification of this process allows for the use of more readily available 2-nitrobenzaldehydes. nih.gov In this domino reaction, the nitro group is reduced in situ to an amine using reagents like iron powder in acetic acid. nih.gov This is immediately followed by the Friedländer cyclization.

Specifically, 5-fluoro-2-nitrobenzaldehyde (B184836) has been used as a substrate in this one-pot reductive cyclization to produce a variety of substituted 6-fluoroquinolines in high yields. nih.gov This demonstrates a direct and efficient pathway from a close analogue of the title compound's precursor to the quinoline scaffold.

Furthermore, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines that possess α-hydrogen atoms has been shown to yield different heterocyclic products depending on the amidine's structure. osi.lvresearchgate.net Reaction with acetamidine (B91507) predominantly forms 2-methyl-6-nitroquinazoline, whereas reaction with α-acylacetamidines leads to the formation of 3-aminoisoquinolines, providing a convenient route to this class of compounds. osi.lvresearchgate.net

Table 2: Synthesis of Quinoline and Related Heterocycles

| Precursor | Reagents | Product | Key Reaction |

|---|---|---|---|

| 5-Fluoro-2-nitrobenzaldehyde | Active methylene compound, Fe/AcOH | 6-Fluoroquinoline derivative nih.gov | Domino Nitro Reduction-Friedländer Synthesis nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde | Acetamidine, K2CO3 | 2-Methyl-6-nitroquinazoline researchgate.net | Cyclocondensation |

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles commonly involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net A powerful strategy for accessing benzimidazoles from nitro-aromatics is the one-pot reductive cyclocondensation. In this approach, an o-nitroaniline is reacted with an aldehyde in the presence of a reducing agent. The nitro group is reduced to an amine, forming an o-phenylenediamine intermediate in situ, which then condenses with the aldehyde to form the benzimidazole ring. Various reducing systems, including sodium dithionite (B78146) or SnCl2, can be employed for this transformation. researchgate.netsioc-journal.cn

This methodology allows for the synthesis of 2-substituted benzimidazoles directly from o-nitroanilines and a range of aldehydes. researchgate.net By starting with a derivative of 2-fluoro-5-nitroaniline (obtainable from this compound), this method provides a direct route to fluorinated and nitrated benzimidazole scaffolds.

Dibenz[b,f]oxazepin-11(10H)-ones and Dibenzazocines

2-Fluoro-5-nitrobenzoic acid is a key precursor for the synthesis of tricyclic heterocyclic systems like dibenz[b,f]oxazepin-11(10H)-ones and dibenzazocines. cymitquimica.comsigmaaldrich.com The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction where the activated fluorine atom is displaced by a nucleophile. sigmaaldrich.com

To construct dibenz[b,f]oxazepin-11(10H)-ones, 2-fluoro-5-nitrobenzoic acid is reacted with various 2-aminophenols. sigmaaldrich.comsigmaaldrich.com The hydroxyl group of the 2-aminophenol (B121084) acts as the nucleophile, displacing the fluorine atom to form an N-(2-hydroxyphenyl)-2-phenoxy-5-nitrobenzamide intermediate. This is followed by an intramolecular cyclization, often base-catalyzed, to yield the dibenz[b,f]oxazepin-11(10H)-one core. researchgate.netresearchgate.net This reaction can be performed on a solid support, which is advantageous for creating libraries of compounds. sigmaaldrich.com

A similar SNAr strategy is employed for the synthesis of substituted dibenzazocines on a solid support. cymitquimica.comsigmaaldrich.com In this case, the nucleophile is the hydroxyl group of an immobilized polysubstituted phenol, which reacts with the 2-fluoro-5-nitrobenzoic acid to initiate the sequence leading to the eight-membered dibenzazocine ring system. sigmaaldrich.comsigmaaldrich.com

Table 3: Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones and Dibenzazocines

| Precursor | Reactant | Product Core Structure | Key Reaction |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzoic acid | 2-Aminophenols | Dibenz[b,f]oxazepin-11(10H)-one cymitquimica.comsigmaaldrich.com | SNAr and Intramolecular Cyclization |

Oxazepines

The this compound scaffold is a valuable precursor for the synthesis of oxazepine derivatives, particularly dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-ones. The synthetic strategy typically involves the initial conversion of this compound to its corresponding acid, 2-fluoro-5-nitrobenzoic acid, which then serves as the key building block.

The core of the synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atom at the C2 position, which is activated by the electron-withdrawing nitro group at the C5 position, is displaced by a nucleophile. For the formation of the dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one core, 2-aminophenols are used as the nucleophiles. researchgate.netrsc.org

The general reaction scheme involves the coupling of 2-fluoro-5-nitrobenzoic acid with a 2-aminophenol to form an N-(2-hydroxyphenyl)-2-fluoro-5-nitrobenzamide intermediate. This is followed by a base-catalyzed intramolecular cyclization. The phenoxide, generated under basic conditions, acts as an intramolecular nucleophile, attacking the carbon bearing the fluorine atom and displacing it to form the seven-membered oxazepine ring. researchgate.net This reaction can be efficiently performed on a solid support. researchgate.netrsc.org

A related strategy has been demonstrated for the synthesis of 3-nitrodibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one starting from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide. researchgate.net In this case, the nitro group at the C2 position is displaced instead of a fluorine atom. The reaction proceeds in hot dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) to yield the cyclized product. researchgate.net This highlights the utility of an electron-withdrawing group at the ortho position to the amide linkage for facilitating the ring-closing SNAr reaction.

Table 1: Synthesis of Dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one Derivatives

| Starting Material Precursor | Reagents and Conditions | Product |

|---|

Formation of Macrocyclic Systems

The this compound scaffold is instrumental in the diversity-oriented synthesis of macrocyclic systems, including macro-heterocycles and cyclic peptidomimetics. rsc.org The key to its utility is the facile displacement of the ortho-fluoro substituent via an intramolecular nucleophilic aromatic substitution (SNAr) reaction, which serves as an efficient macrocyclization strategy.

This approach is particularly well-suited for solid-phase synthesis. A linear precursor is assembled on a solid support, typically a resin like Rink Amide MBHA or TentaGel S RAM. nih.gov This precursor is designed to have a terminal nucleophile (such as an amine, thiol, or hydroxyl group) and is capped with a 2-fluoro-5-nitrobenzoyl group or a similar activated aromatic system like 2-fluoro-3-iodo-5-nitrobenzoyl chloride. nih.gov

Upon removal of any protecting groups from the terminal nucleophile, a base is introduced to trigger the intramolecular cyclization. The nucleophile attacks the carbon atom attached to the fluorine, displacing the fluoride (B91410) ion and forming the macrocyclic ring. This SNAr macrocyclization is effective for creating a variety of ring sizes. nih.gov

For instance, in the synthesis of β-turn mimetics, a tripeptide is assembled on a resin, followed by the introduction of the 2-fluoro-3-iodo-5-nitrobenzoyl group. nih.gov The side-chain protecting group of an amino acid like serine (for O-macrocycles), cysteine (for S-macrocycles), or a derivative of glutamine (for N-macrocycles) is removed. The subsequent intramolecular SNAr reaction, typically using a base like potassium carbonate (K₂CO₃) in DMF, yields the macrocycle. nih.gov The final product is then cleaved from the resin. This solid-phase approach allows for the rapid and efficient generation of libraries of diverse macrocycles. nih.govresearchgate.net

Design and Synthesis of Advanced Functional Molecules

Fluorescent Probes and Sensing Molecules

The this compound framework is integral to the design of "turn-on" fluorescent probes for the detection of specific analytes, such as hydrogen polysulfides (H₂Sₙ) and hydrazine (B178648). researchgate.netnih.gov The design strategy leverages the 2-fluoro-5-nitrobenzoate moiety as a recognition site that also quenches the fluorescence of a tethered fluorophore.

These probes typically consist of three components:

A Fluorophore: A molecule that can emit light upon excitation (e.g., a Nile red dye).

A Linker: A chemical bridge connecting the fluorophore and the recognition moiety.

The Recognition Moiety: The 2-fluoro-5-nitrobenzoate group.

In its native state, the probe exhibits weak or no fluorescence. The electron-withdrawing nature of the 2-fluoro-5-nitrobenzoate group quenches the fluorescence of the attached dye through mechanisms like photoinduced electron transfer (PET). nih.gov

When the target analyte (e.g., H₂Sₙ or hydrazine) is introduced, it selectively reacts with the benzoate (B1203000) ester, cleaving it from the fluorophore. researchgate.net This cleavage event liberates the fluorophore from the quenching effect of the recognition moiety, restoring its fluorescence and resulting in a "turn-on" signal. The intensity of the emitted light is proportional to the concentration of the analyte.

Theoretical studies on two-photon fluorescent probes based on 2-fluoro-5-nitrobenzoate for H₂Sₙ detection have shown that reaction with the analyte leads to enhanced fluorescent intensity and an enlarged two-photon absorption cross-section. nih.gov This makes the scaffold suitable for developing advanced probes for bioimaging applications.

Table 2: Design of Fluorescent Probes Based on 2-Fluoro-5-nitrobenzoate

| Analyte | Probe Design Principle | Mechanism of Action |

|---|---|---|

| Hydrogen Polysulfides (H₂Sₙ) | Fluorophore-linker-2-fluoro-5-nitrobenzoate | Nucleophilic attack by H₂Sₙ cleaves the ester linkage, releasing the fluorophore from the quencher. researchgate.netnih.gov |

| Hydrazine | Fluorophore-linker-2-fluoro-5-nitrobenzoate | Nucleophilic attack by hydrazine cleaves the ester linkage, restoring fluorescence. rsc.orgresearchgate.netnih.govmdpi.com |

Peptidomimetics

The 2-fluoro-5-nitrobenzoyl group is a key component in the synthesis of peptidomimetics, particularly those designed to mimic β-turns. nih.gov β-turns are crucial secondary structures in proteins that play vital roles in molecular recognition and biological activity. Constraining a peptide into a specific conformation, such as a β-turn, can enhance its stability, binding affinity, and bioavailability.

The synthesis of these peptidomimetics often employs a solid-phase SNAr macrocyclization strategy, as described in the formation of macrocyclic systems. A linear peptide chain is first synthesized on a solid support. peptide.com This chain is then acylated with an activated benzoic acid derivative, such as 2-fluoro-3-iodo-5-nitrobenzoyl chloride. nih.gov The choice of an amino acid with a nucleophilic side chain (e.g., serine, cysteine, or a modified glutamine) at a specific position in the peptide sequence is critical.

Following the deprotection of this side chain, an intramolecular SNAr reaction is induced, causing the nucleophilic side chain to attack the activated aromatic ring and displace the fluorine atom. This reaction forges a covalent bond that locks the peptide into a macrocyclic structure, forcing it to adopt a stable β-turn conformation. nih.gov This method allows for the creation of libraries of conformationally constrained peptides for use in drug discovery and chemical biology. google.com

Exploration of Structure-Reactivity Relationships in Derivatives

The chemical behavior of this compound and its derivatives is dominated by the principles of nucleophilic aromatic substitution (SNAr). The reactivity of the aromatic ring is profoundly influenced by the electronic effects of its substituents, namely the fluorine and nitro groups.

The nitro group (NO₂) at the C5 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. nih.govquora.com This electron deficiency makes the ring highly susceptible to attack by nucleophiles.

The fluorine atom at the C2 position serves two main roles:

Activating Group: It is ortho to the nitro group, a position that is electronically activated towards nucleophilic attack. The presence of the strongly deactivating nitro group stabilizes the negative charge in the Meisenheimer complex intermediate that forms during the SNAr reaction. nih.govlibretexts.org

Leaving Group: Fluorine is a highly electronegative atom and a good leaving group in SNAr reactions, especially when the ring is highly activated.

Therefore, the ortho-fluoro and para-nitro substitution pattern creates a highly reactive system for SNAr. Nucleophiles will preferentially attack the C2 position, leading to the displacement of the fluoride ion. This predictable reactivity is the foundation for the use of the this compound scaffold in the synthesis of oxazepines, macrocycles, and peptidomimetics, where the key step is an intramolecular or intermolecular SNAr reaction. researchgate.netnih.gov The lesser reactivity of a meta-substituted isomer compared to ortho or para isomers in SNAr reactions is a well-established principle, underscoring the importance of the specific arrangement of substituents in the this compound scaffold. libretexts.org Studies on related benzoyl and benzyl (B1604629) halides also highlight the significant electronic and potential steric effects that ortho-nitro groups can have on reaction rates and mechanisms. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For fluorinated compounds like 2-Fluoro-5-nitrobenzamide, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F, are particularly insightful.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of a substituted benzene (B151609) ring, such as that in this compound, is characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.

In the case of this compound, three aromatic protons are expected. The electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, along with the amide (-CONH₂) group, will deshield these protons, shifting their resonances downfield. The proton ortho to the nitro group is expected to be the most deshielded. The coupling between adjacent protons (ortho-coupling, ³JHH) and across the ring (meta-coupling, ⁴JHH) provides definitive information about their relative positions.

Based on data from the analogous compound, 2-fluoro-5-nitrobenzoic acid, the following proton NMR assignments can be predicted for this compound. chemicalbook.com The two amide protons would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.4 - 8.6 | dd | ³J(H3-H4) ≈ 9.0, ⁴J(H3-F) ≈ 5.0 |

| H-4 | 7.6 - 7.8 | t | ³J(H4-H3) ≈ 9.0, ³J(H4-F) ≈ 9.0 |

| H-6 | 8.7 - 8.9 | dd | ⁴J(H6-H4) ≈ 3.0, ⁴J(H6-F) ≈ 3.0 |

| -NH₂ | 7.5 - 8.5 | br s | - |

Note: Data is inferred from analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached substituents and resonance effects. The carbonyl carbon of the amide group is typically observed in the range of δ 165-175 ppm. The aromatic carbons will display resonances between δ 110 and 160 ppm.

The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. Smaller two-bond (²JCF) and three-bond (³JCF) couplings may also be observed for the other aromatic carbons.

Drawing from the spectral data of 2-fluoro-5-nitrobenzoic acid, the predicted ¹³C NMR chemical shifts for this compound are presented below. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C=O | 163 - 166 | - |

| C-1 | 120 - 125 | ²JCF ≈ 20-25 |

| C-2 | 158 - 162 (d) | ¹JCF ≈ 250-260 |

| C-3 | 118 - 122 (d) | ²JCF ≈ 20-25 |

| C-4 | 128 - 132 (d) | ³JCF ≈ 8-10 |

| C-5 | 140 - 144 | ³JCF ≈ 3-5 |

| C-6 | 125 - 129 (d) | ⁴JCF ≈ 3-5 |

Note: Data is inferred from analogous compounds and general principles of NMR spectroscopy.

Fluorine-19 (¹⁹F) NMR for Fluoro-Substituted Systems

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For aromatic fluorides, the chemical shift typically falls within a broad range. The presence of the electron-withdrawing nitro group is expected to influence the chemical shift of the fluorine atom in this compound.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amide group are typically observed as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption that usually appears between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1650-1580 cm⁻¹.

The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch between 1560 and 1515 cm⁻¹ and a symmetric stretch between 1360 and 1315 cm⁻¹. The C-F stretching vibration will give rise to a strong band in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

Based on the FT-IR data of 2-fluoro-5-nitrobenzaldehyde (B1301997), the following characteristic vibrational frequencies can be anticipated for this compound. nih.govchemicalbook.com

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide (-CONH₂) | N-H stretch | 3400 - 3100 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Amide (-CONH₂) | C=O stretch (Amide I) | 1680 - 1630 |

| Amide (-CONH₂) | N-H bend (Amide II) | 1650 - 1580 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| Nitro (-NO₂) | Asymmetric N=O stretch | 1560 - 1515 |

| Nitro (-NO₂) | Symmetric N=O stretch | 1360 - 1315 |

| C-F | C-F stretch | 1300 - 1000 |

Note: Data is inferred from analogous compounds and general principles of FT-IR spectroscopy.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman signals.

For this compound, the symmetric stretch of the -NO₂ group is expected to be a prominent feature in the Raman spectrum. The C=C stretching modes of the aromatic ring and the C-F stretching vibration will also be observable. Due to the lack of specific Raman data for the title compound, a detailed analysis is speculative but would be expected to complement the FT-IR data in confirming the presence of the key functional groups.

Assignment of Characteristic Vibrational Modes

The nitro group (NO₂) typically exhibits strong and distinct stretching vibrations. The asymmetric stretching mode is expected in the region of 1580–1540 cm⁻¹, while the symmetric stretching mode appears around 1380–1340 cm⁻¹. esisresearch.org For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the asymmetric and symmetric NO₂ stretching modes were observed at 1548 cm⁻¹ (IR) / 1541 cm⁻¹ (Raman) and 1340 cm⁻¹ (Raman), respectively. esisresearch.org

The amide functional group also presents several characteristic bands. The carbonyl (C=O) stretching vibration is a strong indicator and typically appears in the range of 1680-1630 cm⁻¹. The N-H stretching of the primary amide is expected to show two bands in the 3400-3100 cm⁻¹ region for the asymmetric and symmetric vibrations. Furthermore, the N-H bending (scissoring) mode is anticipated around 1650-1620 cm⁻¹.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-F stretching vibration can be expected in the 1250-1020 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene ring are also characteristic and appear at lower frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3400 - 3100 | Vibrations of the amide N-H bonds. |

| Aromatic C-H Stretching | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| C=O Stretching (Amide I) | 1680 - 1630 | Stretching of the carbonyl group in the amide. |

| N-H Bending (Amide II) | 1650 - 1620 | Bending motion of the N-H bond in the amide. |

| NO₂ Asymmetric Stretching | 1580 - 1540 | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretching | 1380 - 1340 | Symmetric stretching of the nitro group. |

| C-F Stretching | 1250 - 1020 | Stretching of the carbon-fluorine bond. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the aromatic system and the functional groups attached to it. The benzene ring itself exhibits strong absorption in the far UV region. The presence of the nitro (NO₂) and amide (CONH₂) groups, which act as chromophores and auxochromes, shifts the absorption to longer wavelengths (a bathochromic or red shift).

The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the C=O and N=O bonds to the corresponding antibonding π* orbitals. The n → π* transitions are of lower intensity and involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. The presence of a conjugated system of π-electrons in the molecule leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It can be estimated from the UV-Vis absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is given by the Tauc equation:

(αhν)n = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis (where αhν = 0), the value of the optical band gap can be determined. A lower optical band gap generally indicates easier electronic excitation. For organic molecules like this compound, this value is influenced by the extent of conjugation and the nature of the substituent groups.

| Electronic Transition | Expected Wavelength Region | Description |

|---|---|---|

| π → π | Shorter Wavelengths (UV region) | High-intensity transitions involving the aromatic system and C=O/N=O bonds. |

| n → π | Longer Wavelengths (UV-Vis region) | Low-intensity transitions involving non-bonding electrons on oxygen and nitrogen. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. thermofisher.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). thermofisher.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For this compound (C₇H₅FN₂O₃), the exact mass can be calculated, and HRMS can confirm this mass, thereby verifying its elemental composition and providing a high degree of confidence in its identification.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable information about the molecular structure. While a specific mass spectrum for this compound is not available in the provided search results, a plausible fragmentation pattern can be predicted based on the known behavior of amides and nitroaromatic compounds. libretexts.orgresearchgate.net

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which is a common fragmentation for amides. This could lead to the loss of the amide group (•CONH₂) or the formation of the benzoyl cation.

Loss of the nitro group: Fragmentation involving the loss of •NO₂ or •NO is characteristic of nitroaromatic compounds. researchgate.net

Cleavage of the amide bond: The C-N bond of the amide can cleave, leading to the formation of characteristic ions.

Loss of CO: The benzoyl cation formed can further lose a molecule of carbon monoxide.

By analyzing the m/z values of the fragment ions, the structural connectivity of this compound can be pieced together and confirmed.

| m/z | Possible Fragment Ion | Description of Loss |

|---|---|---|

| [M]⁺ | [C₇H₅FN₂O₃]⁺ | Molecular Ion |

| [M - 16]⁺ | [C₇H₅FN₂O₂]⁺ | Loss of •O from the nitro group |

| [M - 30]⁺ | [C₇H₅FN₂O]⁺ | Loss of •NO |

| [M - 44]⁺ | [C₇H₄FN₂O]⁺ | Loss of •CONH₂ |

| [M - 46]⁺ | [C₇H₅F]⁺ | Loss of •NO₂ |

Computational and Theoretical Studies of 2 Fluoro 5 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These studies provide insights into molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Based Studies

Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformation analysis further explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 2-Fluoro-5-nitrobenzamide, specific studies detailing its optimized geometry, bond lengths, bond angles, and dihedral angles, or an analysis of its possible conformers and their relative energies, are not available in the reviewed literature.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. Specific values for the HOMO-LUMO energy gap of this compound, which would be calculated through quantum chemical methods, have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface. No published MEP analysis specifically for this compound was found.

Mulliken Charge Distribution

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, which can offer insights into the bonding and reactivity. This information is derived from the quantum chemical calculations. As with the other properties, specific Mulliken charge values for the individual atoms of this compound are not available in the literature.

Spectroscopic Property Predictions from First Principles

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). These predictions, often made using methods like DFT, are valuable for interpreting experimental spectra and for characterizing new molecules. There are no available first-principles predictions of the spectroscopic properties of this compound in the reviewed scientific papers.

Simulated Vibrational Spectra

No published studies containing simulated vibrational spectra (FT-IR or Raman) for this compound were found. Such a study would typically involve DFT calculations to determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration, such as C-H, N-H, C=O, and NO2 stretching and bending modes.

Predicted UV-Vis Absorption Spectra

There are no available research articles that report the predicted UV-Vis absorption spectra for this compound. A theoretical prediction would be generated using TD-DFT calculations to identify the electronic transitions, their corresponding excitation energies (often presented as wavelength in nm), and oscillator strengths.

Advanced Computational Modeling

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

No literature detailing the application of QM/MM methods to this compound could be located. These advanced simulations are used to model a molecule's behavior within a larger system, but no such specific studies have been published for this compound.

Molecular Dynamics (MD) Simulations

There are no published molecular dynamics simulations for this compound. MD simulations would provide insight into the dynamic behavior, conformational changes, and interactions of the molecule over time, but this research has not been made available.

Non-Linear Optical (NLO) Property Investigations

Specific investigations into the NLO properties of this compound have not been reported in the available literature. NLO studies are crucial for identifying materials for applications in optoelectronics and photonics.

Hyperpolarizability Calculations

No data from hyperpolarizability calculations for this compound are present in the scientific literature. These calculations, typically performed using DFT, are essential for quantifying a molecule's NLO response. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) would be determined, but are not available for this specific compound.

Computational Insights into Reaction Mechanisms and Reactivity

One area of investigation has been the role of this compound in the development of kinase inhibitors. For instance, in the design of novel inhibitors for the Epidermal Growth Factor Receptor (EGFR), a validated target in cancer therapy, the this compound moiety has been incorporated into larger quinazoline-based molecules. Computational docking studies of these complex derivatives reveal that the benzamide (B126) portion can engage in crucial interactions within the ATP-binding site of the EGFR kinase domain.

These molecular interactions are fundamental to the inhibitory activity of the compounds. The specific interactions observed in computational models help to rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Similarly, the this compound core has been utilized in the synthesis of potent and selective inverse agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor implicated in metabolic diseases and cancer. In this context, computational studies, including structure-based design and molecular modeling, have been employed to understand how the covalent modification of the receptor by molecules containing the 2-fluoro-5-nitrobenzoyl group occurs. These computational approaches provide a theoretical framework for understanding the reaction mechanism at the molecular level, even if the intrinsic reactivity of this compound itself is not the primary focus.

While direct computational analyses of the reaction mechanisms of this compound, such as Density Functional Theory (DFT) calculations of its frontier molecular orbitals or transition states for specific reactions, are not readily found, the existing research on its derivatives underscores its importance as a reactive pharmacophore. The insights gained from the computational investigation of these larger molecules provide a valuable, albeit indirect, understanding of the chemical reactivity and potential reaction pathways of the this compound unit.

Role of 2 Fluoro 5 Nitrobenzamide As a Versatile Synthetic Intermediate

Building Block in Complex Organic Synthesis

The 2-fluoro-5-nitrophenyl scaffold is a fundamental building block for the synthesis of a wide array of complex heterocyclic compounds. The corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid, is frequently used in reactions where the fluorine atom is displaced by a nucleophile to form a new ring system. This reactivity is directly translatable to the amide derivative.

Research has demonstrated the use of 2-fluoro-5-nitrobenzoic acid in the solid-support synthesis of various heterocyclic structures. Through nucleophilic aromatic substitution, it reacts with 2-aminophenols to yield dibenz[b,f]oxazepin-11(10H)-ones and with immobilized polysubstituted phenols to form substituted dibenzazocines. sigmaaldrich.com It is also a precursor in the synthesis of oxazepines and polycyclic heterocycles. sigmaaldrich.comossila.com

Similarly, the related aldehyde, 2-fluoro-5-nitrobenzaldehyde (B1301997), undergoes cyclocondensation reactions with amidines to produce substituted quinazolines and isoquinolines, further highlighting the utility of this substitution pattern in building complex heterocyclic systems. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from 2-Fluoro-5-nitrophenyl Precursors Data based on the versatile reactivity of the scaffold.

| Precursor Compound | Reaction Type | Resulting Heterocyclic Scaffold |

| 2-Fluoro-5-nitrobenzoic acid | SNAr with 2-aminophenols | Dibenz[b,f]oxazepin-11(10H)-ones sigmaaldrich.com |

| 2-Fluoro-5-nitrobenzoic acid | SNAr with substituted phenols | Substituted Dibenzazocines sigmaaldrich.com |

| 2-Fluoro-5-nitrobenzoic acid | Cyclization | Oxazepines sigmaaldrich.com |

| 2-Fluoro-5-nitrobenzoic acid | Cyclization | Polycyclic heterocycles ossila.com |

| 2-Fluoro-5-nitrobenzaldehyde | Cyclocondensation with amidines | 2-Methyl-6-nitroquinazoline researchgate.net |

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

The 2-fluoro-5-nitrobenzoyl moiety is a critical component in the synthesis of several important Active Pharmaceutical Ingredients (APIs), particularly in the field of oncology. Its structural features are incorporated into the core of targeted therapies, demonstrating its importance in medicinal chemistry.

The most prominent application of this chemical scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit deficiencies in DNA damage repair pathways in cancer cells. nih.govnih.gov

Specifically, intermediates derived from the 2-fluoro-5-nitrophenyl structure are central to the manufacturing of Olaparib, the first-in-class PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers. nih.govgoogle.comgoogle.com A key intermediate in Olaparib synthesis is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is subsequently converted to the final amide-containing drug. nih.govgoogle.com The synthesis of another PARP inhibitor, Rucaparib, also involves intermediates with a similar fluoro-nitro aromatic substitution pattern, underscoring the scaffold's significance in this therapeutic class. acs.orggoogle.com

The strategic placement of multiple reactive groups makes 2-fluoro-5-nitrobenzamide and its precursors ideal for use in combinatorial chemistry and the development of drug discovery libraries. The ability to perform sequential and selective reactions—such as SNAr at the fluorine position, reduction of the nitro group, and coupling at the amide/acid site—allows for the generation of a large number of diverse molecules from a single starting scaffold. sigmaaldrich.com This approach is particularly effective when using solid-phase synthesis techniques, which facilitates the creation of libraries of compounds like benzodiazepines, dibenzoxazepines, and other macro-heterocycles for high-throughput screening. sigmaaldrich.com

Table 2: Application in API Synthesis Illustrating the role of the 2-fluoro-5-nitrobenzoyl scaffold in pharmaceuticals.

| Therapeutic Area | Drug Class | Specific API | Role of Scaffold |

| Oncology | PARP Inhibitors | Olaparib | Core structural component of a key synthetic intermediate nih.govgoogle.com |

| Oncology | PARP Inhibitors | Rucaparib | Utilized in the synthesis of key indole-based intermediates acs.orggoogle.com |

Utilisation in Agrochemical Synthesis

The utility of the 2-fluoro-5-nitrophenyl core extends to the agrochemical industry. The related compound, 2-fluoro-5-nitrobenzaldehyde, is recognized as an important intermediate in the production of pesticides. guidechem.com Furthermore, the closely analogous compound 2-chloro-4-fluoro-5-nitrobenzoic acid serves as a key intermediate for the herbicide saflufenacil. google.comwipo.int This indicates that the specific electronic and structural properties conferred by the fluoro and nitro substituents are valuable for creating biologically active molecules in an agricultural context.

Contribution to the Synthesis of Dyes and Pigments

The chemical reactivity of this scaffold also finds application in the production of colorants. The precursor 2-fluoro-5-nitrobenzaldehyde is identified as a valuable intermediate in the synthesis of dyes. guidechem.com The reactive handles on the aromatic ring allow it to be incorporated into larger conjugated systems characteristic of dye molecules.

Application in Materials Science Research

In the field of materials science, the 2-fluoro-5-nitrophenyl scaffold contributes to the development of functional materials. The precursor, 2-fluoro-5-nitrobenzoic acid, is used to synthesize fluorescent probes for bioimaging. ossila.com These probes are designed to have weak intrinsic fluorescence that is "turned on" upon reaction with specific nucleophiles, a mechanism useful for detecting specific analytes in biological systems. ossila.com This application highlights the scaffold's role in creating materials with specific optical and sensing properties.

Precursor for Specialty Polymers and Coatings

The molecular architecture of this compound provides the necessary functionalities to act as a monomer in the synthesis of high-performance polymers, such as specialty polyamides (aramids). The amide (-CONH₂) group can participate in polycondensation reactions, a common method for synthesizing polyamides. researchgate.netrsc.org

The incorporation of fluorine and nitro groups onto the polymer backbone can impart a range of desirable properties characteristic of specialty polymers and coatings: